

Preclinical Toxicology Profile of Crotoniazide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Crotoniazide

Cat. No.: B1623476

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Disclaimer: This document summarizes the preclinical toxicology of isoniazid and crotonaldehyde, the constituent components of **Crotoniazide**. Due to a lack of available preclinical safety data for **Crotoniazide** itself, this guide provides an inferred toxicological profile based on the known effects of its parent compounds. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

Introduction

Crotoniazide is a tuberculostatic agent derived from the condensation of isoniazid and crotonaldehyde. While its efficacy has been explored, a comprehensive preclinical toxicology profile is not readily available in the public domain. Understanding the potential toxicities of its constituent parts, isoniazid and crotonaldehyde, is therefore crucial for predicting its safety profile and guiding any future non-clinical and clinical development.

This technical guide provides a detailed summary of the known preclinical toxicities of isoniazid and crotonaldehyde, covering acute, subchronic, and chronic effects, as well as their genotoxic, carcinogenic, and reproductive and developmental toxicities. Experimental protocols for key studies are detailed, and quantitative data are presented in a structured format.

Toxicological Profile of Isoniazid

Isoniazid (INH) is a cornerstone of tuberculosis treatment, but its use is associated with notable toxicities, primarily hepatotoxicity and neurotoxicity.

Acute Toxicity

Isoniazid exhibits moderate acute toxicity. The primary target organs in acute overdose are the central nervous system (CNS) and the liver.[1] Seizures are a hallmark of acute isoniazid poisoning.[1][2][3]

Species	Route of Administration	LD50 (mg/kg)	Reference
Mouse	Oral	176	[4]
Rat	Oral	206	[5]
Human (estimated)	Oral	>20 (convulsions)	[3]
Human (estimated)	Oral	80-150 (severe CNS)	[3][4]
Human (estimated)	Oral	>15,000 (usually fatal)	[1]

Table 1: Acute Toxicity of Isoniazid

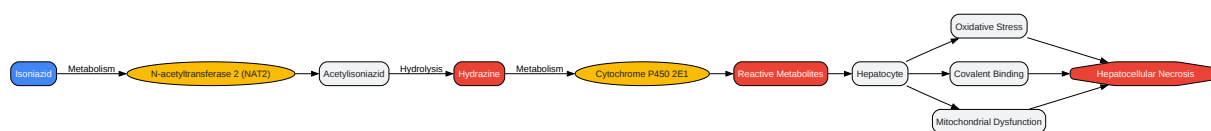
Subchronic and Chronic Toxicity

The liver is the primary target organ for repeated-dose toxicity of isoniazid.[6] Chronic administration can lead to dose-dependent hepatotoxicity, ranging from asymptomatic elevation of liver transaminases to severe liver injury.[6]

Specific NOAELs from dedicated subchronic and chronic toxicity studies in animals were not readily available in the searched literature.

Hepatotoxicity

Isoniazid-induced liver injury is a significant clinical concern. The proposed mechanism involves the metabolic activation of isoniazid to reactive metabolites, including hydrazine, which can cause cellular damage through oxidative stress and covalent binding to cellular macromolecules.





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